(7-chloro-4-hydroxyquinolin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone (7-chloro-4-hydroxyquinolin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14763358
InChI: InChI=1S/C21H19ClN2O4/c1-27-18-7-12-5-6-24(11-13(12)8-19(18)28-2)21(26)16-10-23-17-9-14(22)3-4-15(17)20(16)25/h3-4,7-10H,5-6,11H2,1-2H3,(H,23,25)
SMILES:
Molecular Formula: C21H19ClN2O4
Molecular Weight: 398.8 g/mol

(7-chloro-4-hydroxyquinolin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

CAS No.:

Cat. No.: VC14763358

Molecular Formula: C21H19ClN2O4

Molecular Weight: 398.8 g/mol

* For research use only. Not for human or veterinary use.

(7-chloro-4-hydroxyquinolin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone -

Specification

Molecular Formula C21H19ClN2O4
Molecular Weight 398.8 g/mol
IUPAC Name 7-chloro-3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-4-one
Standard InChI InChI=1S/C21H19ClN2O4/c1-27-18-7-12-5-6-24(11-13(12)8-19(18)28-2)21(26)16-10-23-17-9-14(22)3-4-15(17)20(16)25/h3-4,7-10H,5-6,11H2,1-2H3,(H,23,25)
Standard InChI Key FMUMRIUWWOOACH-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CNC4=C(C3=O)C=CC(=C4)Cl)OC

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a 7-chloro-4-hydroxyquinoline moiety linked via a methanone bridge to a 6,7-dimethoxy-3,4-dihydroisoquinoline unit. This arrangement creates a planar quinoline system conjugated with a partially saturated isoquinoline ring, enabling π-π stacking interactions with biological targets. The chloro group at position 7 and hydroxyl at position 4 on the quinoline ring contribute to electron-withdrawing effects, while the methoxy groups on the isoquinoline enhance lipophilicity.

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValue
Molecular formulaC₂₁H₁₉ClN₂O₄
Molecular weight398.8 g/mol
IUPAC name7-chloro-3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-4-one
Canonical SMILESCOC1=C(C=C2CN(CCC2=C1)C(=O)C3=CNC4=C(C3=O)C=CC(=C4)Cl)OC
Hydrogen bond acceptors5
Hydrogen bond donors1
Topological polar surface area78.9 Ų

Data derived from crystallographic and computational analyses indicate moderate aqueous solubility (LogP ≈ 2.8) and membrane permeability, suggesting favorable pharmacokinetic profiles for central nervous system targeting .

Synthetic Methodologies

Retrosynthetic Analysis

The molecule can be dissected into two primary building blocks:

  • 7-Chloro-4-hydroxyquinolin-3-carboxylic acid: Synthesized via Gould-Jacobs cyclization of 3-chloroaniline with diethyl ethoxymethylenemalonate, followed by hydrolysis and chlorination .

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Prepared by Pictet-Spengler condensation of 3,4-dimethoxyphenethylamine with formaldehyde, then reduced to the tetrahydro derivative.

Coupling Strategies

The methanone bridge is formed through Friedel-Crafts acylation or Schotten-Baumann reaction:

  • Friedel-Crafts: Reacting 7-chloro-4-hydroxyquinolin-3-carbonyl chloride with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in anhydrous AlCl₃ yields the product at 65–70% efficiency.

  • Schotten-Baumann: Condensation under biphasic conditions (NaOH/CH₂Cl₂) achieves 58% yield with reduced side-product formation .

Table 2: Comparative analysis of coupling methods

MethodYield (%)Purity (%)Reaction Time (h)
Friedel-Crafts689212
Schotten-Baumann58958

Biological Activities and Mechanisms

Anticancer Activity

Mechanistic studies on analogous compounds reveal dual inhibition of histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3Ks):

  • HDAC1 inhibition: IC₅₀ = 1.7 μM (cf. Vorinostat IC₅₀ = 0.15 μM)

  • PI3Kα inhibition: IC₅₀ = 0.89 μM (cf. Alpelisib IC₅₀ = 0.29 μM)

The 4-hydroxyquinolinone moiety chelates catalytic zinc ions in HDACs, while the dihydroisoquinoline interacts with PI3K’s ATP-binding pocket.

Pharmacokinetic Profiling

Metabolic Stability

Hepatic microsome assays (human, 1 mg/mL) show moderate clearance:

  • Phase I metabolism: Hydroxylation at C-6 of isoquinoline (major)

  • Phase II metabolism: Glucuronidation of 4-hydroxy group (minor)

  • Half-life (t₁/₂): 3.2 hours (cf. 8.1 hours for chloroquine)

Toxicity Screening

Comparative Analysis with Structural Analogs

Table 5: Activity comparison of quinoline-isoquinoline derivatives

CompoundHDAC1 IC₅₀ (μM)PI3Kα IC₅₀ (μM)LogP
Target compound1.70.892.8
8-Chloro analog2.31.43.1
6-Methoxy variant4.12.72.5
Graveoline >10>101.9

The 7-chloro substitution confers superior target affinity compared to positional isomers, though increased lipophilicity may limit aqueous solubility.

Future Research Directions

  • Structure-activity relationship (SAR) studies: Systematic modification of methoxy and chloro substituents to optimize potency and safety.

  • Prodrug development: Esterification of the 4-hydroxy group to enhance oral bioavailability.

  • Combination therapies: Synergistic screening with PI3K/HDAC inhibitors to overcome chemoresistance.

  • In vivo efficacy models: Xenograft studies in triple-negative breast cancer (TNBC) PDX models.

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